molecular formula C15H19F3N6O B11512031 N-tert-Butyl-N'-methyl-N''-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine

N-tert-Butyl-N'-methyl-N''-(4-trifluoromethoxy-phenyl)-[1,3,5]triazine-2,4,6-triamine

Cat. No.: B11512031
M. Wt: 356.35 g/mol
InChI Key: UESILJGLYUFPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-TERT-BUTYL-N4-METHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a trifluoromethoxyphenyl group, imparts distinct chemical properties that make it valuable for specific scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-TERT-BUTYL-N4-METHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the substitution reactions. The process may involve multiple steps to introduce the tert-butyl, methyl, and trifluoromethoxyphenyl groups sequentially .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-TERT-BUTYL-N4-METHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles are employed under conditions that may include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N2-TERT-BUTYL-N4-METHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-TERT-BUTYL-N4-METHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxyphenyl group in N2-TERT-BUTYL-N4-METHYL-N6-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4,6-TRIAMINE imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to specific targets. These characteristics make it distinct from other triazine derivatives and valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H19F3N6O

Molecular Weight

356.35 g/mol

IUPAC Name

2-N-tert-butyl-6-N-methyl-4-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C15H19F3N6O/c1-14(2,3)24-13-22-11(19-4)21-12(23-13)20-9-5-7-10(8-6-9)25-15(16,17)18/h5-8H,1-4H3,(H3,19,20,21,22,23,24)

InChI Key

UESILJGLYUFPAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.